![molecular formula C17H18N2O3S B2931003 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide CAS No. 941886-40-4](/img/structure/B2931003.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide, also known as ML246, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Imaging Tumor Proliferation
One significant application of related compounds is in the assessment of cellular proliferation in tumors using PET imaging techniques. A study by Dehdashti et al. (2013) evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation with a cellular proliferative marker, demonstrating its potential in evaluating solid tumors' proliferative status. This approach could significantly aid in diagnosing and monitoring treatment responses in cancer patients, underscoring the compound's relevance in oncological research (Dehdashti et al., 2013).
Alzheimer's Disease Research
In Alzheimer's disease (AD) research, compounds like N-methyl-[11C]2-(4′:-methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) have been utilized to identify brain regions with significant increases in amyloid accumulation, indicative of Alzheimer's pathology. A voxel-based analysis method employed by Kemppainen et al. (2006) successfully identified regions with increased [11C]PIB uptake in AD versus healthy control subjects, facilitating a better understanding of amyloid pathology distribution in AD (Kemppainen et al., 2006).
Amyloidosis in Cardiology
Furthermore, Antoni et al. (2013) explored the use of 11C-PIB PET imaging in systemic amyloidosis affecting the heart, demonstrating myocardial amyloid deposits' visualization. This noninvasive imaging test could specifically diagnose cardiac amyloidosis, a differential diagnosis in heart failure associated with high mortality, showcasing the compound's application in cardiological research (Antoni et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It’s likely that the compound binds to the active site of cdk2, inhibiting its activity and thus disrupting the cell cycle . This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are not fully elucidated. Given its target, it’s likely that it impacts the cell cycle regulation pathways . By inhibiting CDK2, it could disrupt the progression from the G1 phase to the S phase of the cell cycle .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could lead to cell cycle arrest and potentially induce apoptosis in cells with high CDK2 activity, such as cancer cells .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-5-2-6-14(11-13)17(20)18-15-7-3-8-16(12-15)19-9-4-10-23(19,21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAZXEHRHULQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.